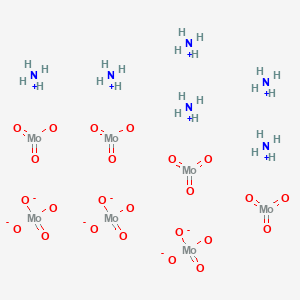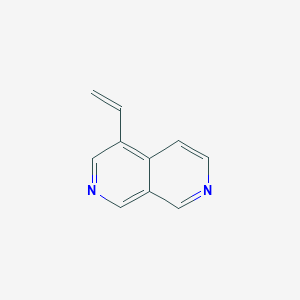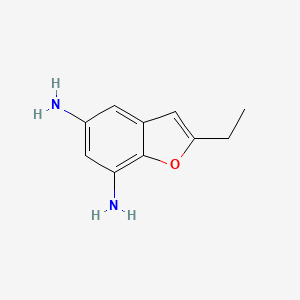
2-Ethylbenzofuran-5,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylbenzofuran-5,7-diamine is a chemical compound that belongs to the benzofuran family Benzofurans are a class of organic compounds that contain a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbenzofuran-5,7-diamine can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives with aliphatic or aromatic acid chlorides in the presence of low-valent titanium catalysts
Another approach involves the use of p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles to obtain 2-arylsubstituted benzofurans . Additionally, rearrangement and cyclization reactions of 2-hydroxybenzophenones with Corey-Chaykovsky reagent have been employed to synthesize benzofuran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethylbenzofuran-5,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethyl group and diamine functionality on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be facilitated by nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield amine derivatives.
Scientific Research Applications
2-Ethylbenzofuran-5,7-diamine has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethylbenzofuran-5,7-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target enzyme. The presence of the ethyl group and diamine functionality can influence its binding interactions and overall biological activity.
Comparison with Similar Compounds
2-Ethylbenzofuran-5,7-diamine can be compared with other benzofuran derivatives to highlight its uniqueness. Some similar compounds include:
2-Ethylbenzofuran: Lacks the diamine functionality, resulting in different chemical and biological properties.
5,7-Diaminobenzofuran: Lacks the ethyl group, which can affect its reactivity and applications.
2-Methylbenzofuran-5,7-diamine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in its chemical behavior.
The unique combination of the ethyl group and diamine functionality in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-ethyl-1-benzofuran-5,7-diamine |
InChI |
InChI=1S/C10H12N2O/c1-2-8-4-6-3-7(11)5-9(12)10(6)13-8/h3-5H,2,11-12H2,1H3 |
InChI Key |
MVOISIRLLCNVQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=CC(=C2O1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



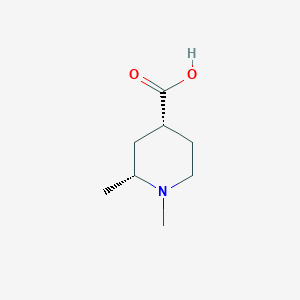
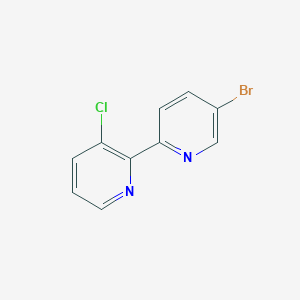
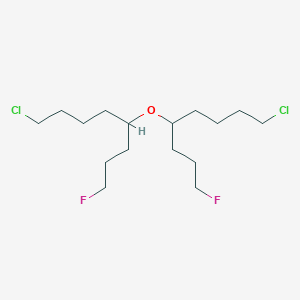
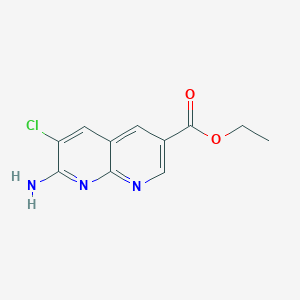

![2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid](/img/structure/B12858573.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)
![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)

